

Application Notes and Protocols for the BiCaZO Trial

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Compound of Interest

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These application notes provide a detailed overview of the data collection and management strategies employed in the BiCaZO (Biomarker Stratified CaboZantinib and NivOlumab) clinical trial (NCT05136196). The accompanying protocols outline the key experimental methodologies for the trial's central biomarker assessments.

Introduction to the BiCaZO Trial

The BiCaZO trial is a phase II clinical study evaluating the efficacy and safety of a combination therapy comprising cabozantinib and nivolumab in patients with advanced melanoma or squamous cell head and neck cancer (HNSCC).^{[1][2][3]} A primary objective of the trial is to assess the feasibility of real-time patient stratification based on two key tumor biomarkers: Tumor Mutational Burden (TMB) and a Tumor Inflammation Signature (TIS).^{[1][2][4]} The study aims to determine if these biomarkers can predict patient response to the combination therapy.^{[1][2][3]}

Cabozantinib is a small molecule inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR, and AXL, which are involved in tumor growth, angiogenesis, and immune regulation.^{[5][6][7][8][9]} Nivolumab is a human monoclonal antibody that acts as an immune checkpoint inhibitor by blocking the interaction between the PD-1 receptor on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells, thereby restoring anti-tumor T-cell activity.^{[1][2][10][11][12]} The combination of these two agents is hypothesized to have a synergistic effect, with cabozantinib

potentially creating a more immune-permissive tumor microenvironment for the action of nivolumab.[6]

Data Collection and Management

The BiCaZO trial employs a comprehensive data collection strategy to evaluate the primary and secondary objectives of the study. Data is collected at baseline, throughout the treatment period, and during follow-up.

Clinical Data

A wide range of clinical data is collected for each patient, including:

- **Baseline Demographics and Disease Characteristics:** Patient demographics, medical history, primary diagnosis, tumor histology, and prior treatments.
- **Treatment Administration:** Dosing information for cabozantinib and nivolumab, including any dose modifications or interruptions.
- **Efficacy Endpoints:** Tumor response is assessed using imaging (CT or MRI) at baseline and regular intervals throughout the trial.[1] Key efficacy endpoints include Overall Response Rate (ORR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).
- **Safety and Tolerability:** Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Biospecimen Collection

Biospecimens are critical for the biomarker analysis central to the BiCaZO trial. The following specimens are collected:

- **Tumor Tissue Biopsies:** A tumor biopsy is mandatory at screening for all patients to assess TMB and TIS.[1] An optional biopsy may be performed during follow-up.[1]
- **Whole Blood:** Blood samples are collected for germline genomic analysis and to bank for future correlative studies.[1]

Biomarker Data

The primary biomarkers for patient stratification are:

- Tumor Mutational Burden (TMB): Calculated from whole-exome sequencing (WES) of the tumor tissue.^{[13][14][15][16]} TMB is a quantitative measure of the total number of somatic mutations per megabase of DNA in the tumor genome.
- Tumor Inflammation Signature (TIS): A gene expression profile (GEP) derived from the tumor tissue that reflects the presence of a pre-existing but suppressed adaptive immune response.^{[13][17][18][19][20]}

Data Presentation Tables

The following tables are templates illustrating how the quantitative data from the BiCaZO trial will be summarized.

Table 1: Baseline Patient and Disease Characteristics

Characteristic	Melanoma Cohort (n=)	HNSCC Cohort (n=)	Total (n=)
Age, median (range)			
Sex, n (%)			
- Male			
- Female			
ECOG Performance Status, n (%)			
- 0			
- 1			
Prior Lines of Therapy, n (%)			
- 1			
- 2			
- >2			
TMB Status, n (%)			
- High			
- Low			
TIS Status, n (%)			
- High			
- Low			

Table 2: Efficacy Outcomes by Biomarker Status

Outcome	Biomarker Subgroup	Melanoma Cohort	HNSCC Cohort
Overall Response Rate (ORR), % (95% CI)	TMB High		
TMB Low			
TIS High			
TIS Low			
Disease Control Rate (DCR), % (95% CI)	TMB High		
TMB Low			
TIS High			
TIS Low			
Median Progression-Free Survival (PFS), months (95% CI)	TMB High		
TMB Low			
TIS High			
TIS Low			

Table 3: Summary of Treatment-Related Adverse Events (TRAEs)

Adverse Event (Grade ≥ 3)	Cabozantinib + Nivolumab (n=)
n (%)	
Fatigue	
Diarrhea	
Hypertension	
Hand-foot syndrome	
Nausea	
Decreased appetite	

Experimental Protocols

The following are detailed, representative protocols for the key biomarker analyses in the BiCaZO trial.

Protocol: Tumor Mutational Burden (TMB) Analysis by Whole-Exome Sequencing (WES)

Objective: To determine the number of somatic, non-synonymous mutations per megabase of the tumor genome.

Specimen: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Methodology:

- **Sample Preparation:**
 - FFPE tumor tissue sections are deparaffinized.
 - DNA is extracted from the tumor and a matched normal (whole blood) sample using a commercially available kit optimized for FFPE tissue.
 - DNA quality and quantity are assessed using spectrophotometry and fluorometry.

- Library Preparation and Exome Capture:
 - DNA is fragmented to a target size of 150-200 bp.
 - Adapters are ligated to the DNA fragments, and the fragments are amplified by PCR.
 - The exome is captured using a commercially available exome capture kit, which uses biotinylated probes to target the coding regions of the genome.
- Sequencing:
 - The captured exome libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
 - Paired-end sequencing is performed to a target depth of >100x for the tumor and >50x for the matched normal sample.
- Data Analysis:
 - Raw sequencing reads are processed through a bioinformatics pipeline for quality control, adapter trimming, and alignment to the human reference genome (e.g., GRCh38).
 - Somatic single nucleotide variants (SNVs) and insertions/deletions (indels) are identified by comparing the tumor and matched normal sequencing data.
 - Variants are filtered to remove germline mutations and sequencing artifacts.
 - The TMB is calculated as the total number of non-synonymous somatic mutations divided by the size of the captured exome in megabases.

Protocol: Tumor Inflammation Signature (TIS) by Gene Expression Profiling (GEP)

Objective: To quantify the expression of a predefined set of 18 genes associated with an inflamed tumor microenvironment.

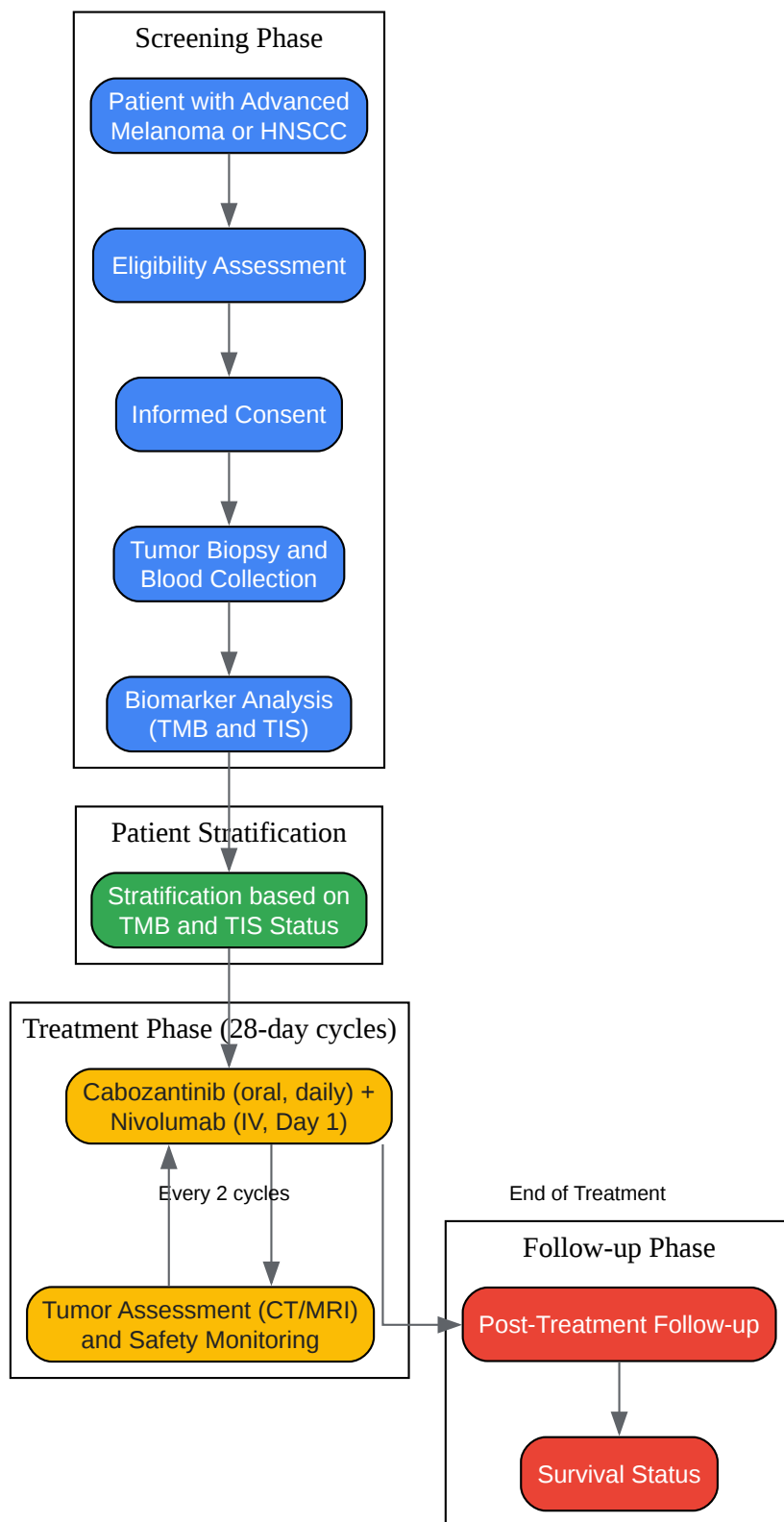
Specimen: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

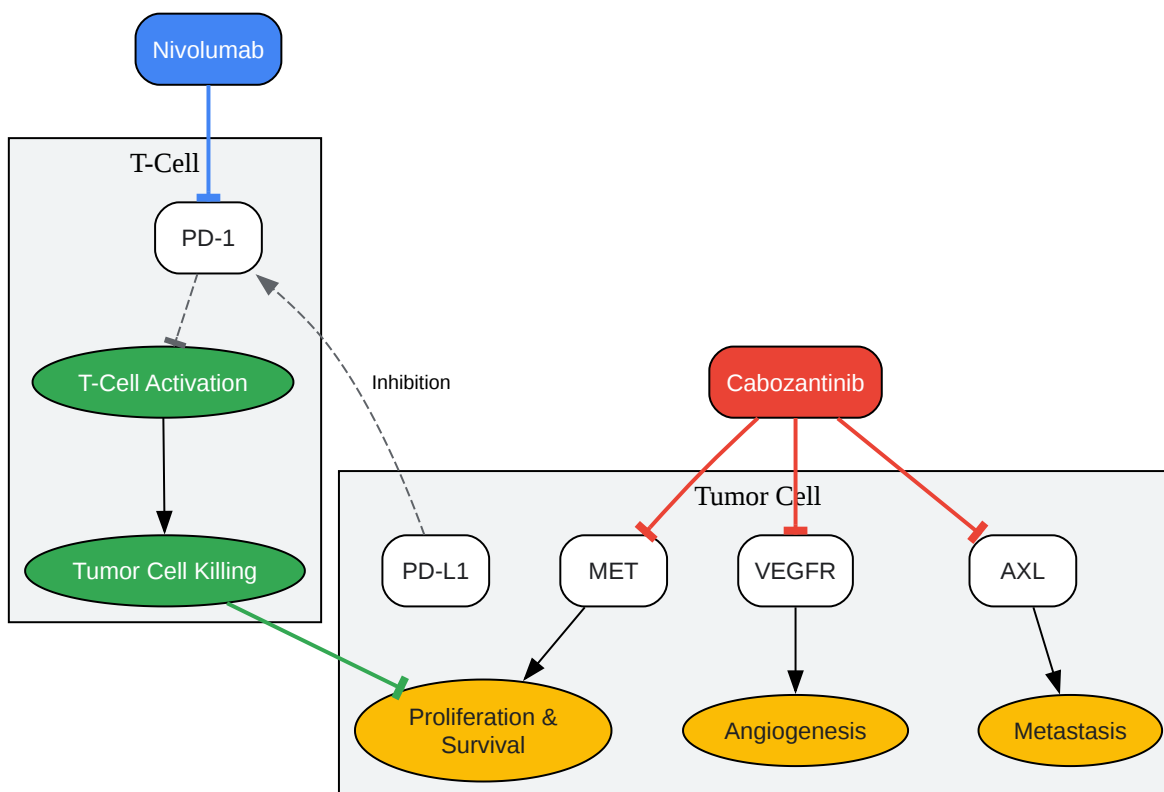
Methodology:

- Sample Preparation:
 - FFPE tumor tissue sections are deparaffinized.
 - RNA is extracted using a commercially available kit optimized for FFPE tissue.
 - RNA quality and quantity are assessed.
- Gene Expression Analysis:
 - Gene expression is measured using a targeted gene expression panel, such as the NanoString nCounter platform.[\[19\]](#)[\[20\]](#)
 - A custom or pre-designed codeset targeting the 18 TIS genes and a panel of housekeeping genes is used.
 - The assay involves hybridization of the target RNA with reporter and capture probes, followed by immobilization and digital counting of the target molecules.
- Data Analysis:
 - The raw gene expression counts are normalized to the housekeeping genes to control for technical variability.
 - A TIS score is calculated based on a proprietary algorithm that weights the expression of the 18 genes.
 - The TIS score is used to classify tumors as "TIS-high" or "TIS-low" based on a predefined cutoff.

Visualizations

BiCaZO Trial Workflow





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